N-(1-cyano-2-methylpropyl)benzamide

Description

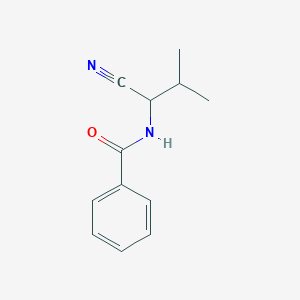

Structure

3D Structure

Properties

IUPAC Name |

N-(1-cyano-2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)11(8-13)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPSDCCYHIOIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 1 Cyano 2 Methylpropyl Benzamide and Its Analogues

Strategic Approaches to Amide Bond Formation in Complex Systems

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and other biologically active molecules. luxembourg-bio.com For a molecule like N-(1-cyano-2-methylpropyl)benzamide, which contains an α-aminonitrile moiety, the strategic formation of the benzamide (B126) linkage is critical. One prominent and efficient method for this is the Strecker reaction, a multicomponent reaction (MCR) that combines an aldehyde, an amine (or ammonia), and a cyanide source to form an α-aminonitrile. nih.govresearchgate.net The use of N-acylated amine building blocks directly in such condensations represents a significant area of synthetic exploration. nih.gov

A modern approach involves a two-step, one-pot "telescoping" protocol. acs.org This method first involves the reaction of an aldehyde (isobutyraldehyde), an amide (benzamide), and 4-tolylsulfinic acid in a solvent like tetrahydrofuran (B95107) (THF). nih.gov This mixture is stirred until the reaction is complete or stagnant, at which point a cyanide source, such as potassium cyanide (KCN), is added to initiate the second step, leading to the final N-acylated α-aminonitrile product. nih.gov This strategy circumvents the need to isolate intermediates, thereby improving efficiency. acs.org For N-(1-cyano-2-methylpropyl)benzamide, this telescoped reaction was successful, yielding the product in four days. nih.gov

Achieving chemospecificity and stereoselectivity is paramount in modern synthesis, ensuring that reactions yield the desired isomer with high fidelity. The synthesis of α-aminonitriles, which are precursors to amino acids, has seen significant advancements in enantioselective methods. nih.gov

An enantioselective Strecker-type reaction has been developed for aliphatic N,N-dibenzylhydrazones, which are related precursors. semanticscholar.org This reaction is efficiently catalyzed by a tert-leucine-derived bifunctional amide-thiourea catalyst. semanticscholar.org The process utilizes trimethylsilyl (B98337) cyanide (TMSCN) in combination with phenol (B47542) (PhOH) to generate hydrogen cyanide (HCN) in situ as the cyanide source. semanticscholar.org This organocatalytic approach has yielded corresponding hydrazino nitriles in good to excellent yields (up to 96%) and with moderate to good enantioselectivities (up to 86% ee). semanticscholar.org While this specific example does not directly produce N-(1-cyano-2-methylpropyl)benzamide, the principles are directly applicable to the development of stereoselective routes toward it and its analogues by carefully selecting the appropriate chiral catalyst and starting materials. The development of enantioselective variants of the Strecker reaction continues to be a major goal, aiming to make the process competitive with enzymatic processes which are inherently enantiospecific. nih.gov

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. In the synthesis of N-acylated α-aminonitriles via a sulfone intermediate, a thorough investigation of catalysts, cyanide sources, and solvents was conducted. nih.govacs.org

Cyanide Source and Solvent: The choice of cyanide source was found to be critical. The use of potassium cyanide (KCN) without any catalyst proved to be the optimal protocol, demonstrating very broad solvent tolerability and providing yields up to 94% for the conversion of the sulfone intermediate to the nitrile. nih.gov In contrast, trimethylsilyl cyanide (TMSCN) failed to produce any desired product under similar conditions. nih.gov

Catalyst Screening: A variety of potential catalysts were evaluated for the cyanide substitution step. These included Lewis acids such as copper(II) triflate (Cu(OTf)₂), indium(III) chloride (InCl₃), and bismuth(III) bromide (BiBr₃), as well as organocatalysts like quinine (B1679958). nih.govacs.org However, the study concluded that the uncatalyzed reaction with KCN was superior. nih.gov For the initial sulfone formation step, various catalysts were also screened, with a combination of 4-tolylsulfinic acid and the organocatalyst quinine in dimethyl sulfoxide (B87167) (DMSO) performing well. nih.govacs.org

The findings from these optimization studies are summarized in the interactive data table below.

| Entry | Cyanide Source | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | KCN | None | THF | 94 |

| 2 | KCN | None | DMF | 92 |

| 3 | KCN | None | DMSO | 91 |

| 4 | KCN | Cu(OTf)₂ | THF | 52 |

| 5 | KCN | InCl₃ | THF | Trace |

| 6 | TMSCN | None | THF | 0 |

| 7 | TMSCN | Cu(OTf)₂ | THF | 0 |

Alternative Synthetic Routes to the 1-cyano-2-methylpropyl Fragment

The core 1-cyano-2-methylpropyl fragment is an α-aminonitrile. The Strecker reaction is the most direct method for its formation. However, challenges with direct one-pot condensations, such as competing cyanohydrin formation and aldol-type reactions, have led researchers to explore alternative strategies that involve stabilizing the key N-acylimine intermediate. nih.govacs.org

One of the most successful alternative routes involves the use of a sulfone as a stable precursor to the N-acylimine. nih.gov This two-step approach first involves the synthesis of an N-acylamino sulfone intermediate. For example, benzamide can be reacted with isobutyraldehyde (B47883) and sodium 4-toluenesulfinate in the presence of formic acid to produce the sulfone intermediate. nih.gov This stable compound can be isolated, purified, and then subjected to a second reaction where the sulfone group is substituted by a cyanide. nih.govacs.org This substitution is effectively a formal replacement of the sulfone moiety for a cyano group, proceeding through the desired N-acylimine intermediate under controlled conditions, ultimately yielding N-(1-cyano-2-methylpropyl)benzamide. nih.govacs.org This method offers better control and can be more reliable than direct condensation, especially when dealing with aliphatic aldehydes. nih.gov

Green Chemistry Principles in the Synthesis of N-(1-cyano-2-methylpropyl)benzamide

The application of green chemistry principles to pharmaceutical synthesis is of growing importance, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. garph.co.ukmdpi.com The synthesis of N-(1-cyano-2-methylpropyl)benzamide can be made more sustainable through several approaches.

Multicomponent reactions (MCRs), such as the Strecker synthesis, are inherently aligned with green chemistry principles. nih.govresearchgate.net By combining multiple reactants in a single step to form a complex product, MCRs improve atom economy and reduce the number of synthetic steps and purification processes, thereby minimizing waste. nih.govmdpi.com

A key goal of green chemistry is to replace stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives. diva-portal.org The development of catalytic Strecker reactions is a prime example. nih.gov Research has explored various Lewis acid and organocatalysts to improve the efficiency and selectivity of the reaction, reducing the need for harsh conditions or excess reagents. nih.govacs.orgsemanticscholar.org The use of potassium ferrocyanide (K₄[Fe(CN)₆]), an inexpensive and relatively non-toxic metal complex, has been demonstrated as a green catalyst for the synthesis of related heterocyclic compounds like imidazolines and benzimidazoles under solvent-free conditions, suggesting its potential applicability in similar syntheses. acgpubs.org

Organic solvents are a major source of chemical waste and pollution. researchgate.netgarph.co.uk Consequently, there is a strong drive to develop solvent-free reaction conditions or to replace conventional volatile organic solvents with environmentally benign alternatives. researchgate.netrsc.org

Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, offer a promising alternative to solution-based chemistry. rsc.org These techniques eliminate the need for solvents, reduce waste, and can sometimes lead to unique reactivity. rsc.org The synthesis of various pharmaceutically important molecules has been successfully achieved under solvent-free ball-milling conditions. rsc.org Another approach is to conduct reactions by simply mixing the reagents, sometimes with a solid support or catalyst, and heating. acgpubs.orgimist.ma

Environmentally Benign Solvents: When a solvent is necessary, green alternatives are preferred. neuroquantology.com Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability, although the poor water solubility of many organic reactants can be a challenge. mdpi.com Other green solvents include ethanol, ionic liquids, and supercritical fluids. neuroquantology.com Studies have been conducted to screen for efficient and environmentally friendly solvents for benzamide and its derivatives, with 4-formylomorpholine (4FM) being identified as an attractive alternative to commonly used solvents like DMSO and DMF. mostwiedzy.pl The broad solvent tolerability observed in the synthesis of N-(1-cyano-2-methylpropyl)benzamide from its sulfone intermediate suggests that there is scope for replacing solvents like THF and DMF with greener options. nih.gov

Flow Chemistry and Continuous Processing Techniques for N-(1-cyano-2-methylpropyl)benzamide Synthesis

The application of flow chemistry and continuous processing techniques offers significant advantages for the synthesis of N-(1-cyano-2-methylpropyl)benzamide and its analogues. These methodologies provide enhanced control over reaction parameters, improved safety profiles, and greater potential for scalability compared to traditional batch processes. While specific literature on the continuous flow synthesis of N-(1-cyano-2-methylpropyl)benzamide is not extensively detailed, the principles can be effectively applied by examining the flow synthesis of structurally related α-aminonitriles and N-acyl-α-aminonitriles.

The synthesis of the core α-aminonitrile structure, a key intermediate for N-(1-cyano-2-methylpropyl)benzamide, can be achieved through the Strecker reaction. In a continuous flow setup, this multi-component reaction, which involves an aldehyde, an amine, and a cyanide source, can be performed with high efficiency and safety. nih.govacs.org Flow chemistry minimizes the risks associated with handling toxic reagents like cyanide by containing them within a closed-loop system.

The advantages of employing continuous flow processes for the synthesis of α-aminonitriles, the precursors to N-acyl-α-aminonitriles, are numerous. These include superior heat and mass transfer, which allows for rapid and uniform heating, often leading to shorter reaction times and cleaner reaction profiles. tue.nl The high surface-area-to-volume ratio in microreactors enables precise temperature control, which is crucial for managing exothermic reactions and minimizing the formation of byproducts. tue.nl

One notable example of a related continuous-flow process is the synthesis of 2,4-diaryl quinolines from α-aminonitriles. In this process, an FeCl3-catalyzed decyanation of α-aminonitriles followed by a [4+2] annulation with terminal alkynes was successfully adapted to a continuous-flow system. This resulted in a significantly shorter reaction time of 22 minutes compared to the batch process, demonstrating the potential for process intensification. researchgate.netnih.gov

Another relevant application is the two-step continuous flow synthesis of fluorinated amino acids. sci-hub.se The initial step involves a photooxidative Strecker reaction to form the α-aminonitrile intermediate. This is followed by a hydrolysis step, also conducted in a flow reactor, to yield the final amino acid. The use of a flow reactor for the hydrolysis step was particularly advantageous as it prevented the loss of acid to the headspace, which can be an issue in batch reactors, and allowed for complete conversion with a residence time of 37 minutes. sci-hub.se

The table below summarizes representative conditions and outcomes for the continuous flow synthesis of related α-aminonitriles, illustrating the typical parameters that would be considered for the synthesis of N-(1-cyano-2-methylpropyl)benzamide.

| Product Type | Reactants | Catalyst/Reagent | Reactor Type | Residence Time | Temperature | Yield | Reference |

| 2,4-Diaryl Quinolines | α-Aminonitriles, Terminal Alkynes | FeCl₃ | - | 22 min | - | Moderate to Good | researchgate.netnih.gov |

| Fluorinated Amino Acids | Fluorinated Amines, Cyanide Source | - | Cooled Photoreactor / Heated Reactor | 37 min (hydrolysis) | - | Good to Very Good | sci-hub.se |

| α-Aryl-N,N-dialkylhydrazones | N,N-Dialkylhydrazones, Aryl Cyanides | Visible-Light Photoredox Catalyst | - | - | - | Moderate | researchgate.net |

These examples underscore the potential of flow chemistry to enable safer, more efficient, and scalable production of N-(1-cyano-2-methylpropyl)benzamide and its analogues. The precise control over reaction conditions afforded by continuous processing can lead to higher yields, improved purity, and a more sustainable manufacturing process.

Elucidation of Reaction Mechanisms and Kinetics Involving N 1 Cyano 2 Methylpropyl Benzamide

Mechanistic Investigations of Amide Hydrolysis and Formation Pathways

The formation of N-(1-cyano-2-methylpropyl)benzamide can be achieved through a modified Strecker reaction, a powerful multicomponent reaction (MCR) in organic synthesis. nih.govacs.org Unlike the classic Strecker synthesis which uses amines, this variant utilizes an amide, specifically benzamide (B126), condensed with an aldehyde (isobutyraldehyde) and a cyanide source. nih.govacs.org

The mechanism is a two-step process:

N-Acylimine Formation: An initial acid-catalyzed reaction between benzamide and isobutyraldehyde (B47883) forms a sulfone-type adduct. This intermediate exists in equilibrium with the corresponding N-acylimine. The reduced nucleophilicity of the amide nitrogen compared to an amine makes this step more sluggish than in a typical Strecker reaction. nih.gov

Nucleophilic Addition of Cyanide: The N-acylimine intermediate is then trapped by a nucleophilic cyanide anion (e.g., from KCN), which attacks the electrophilic imine carbon to form the final N-acylated α-aminonitrile product. nih.govacs.org

This telescoping protocol, where the second step is initiated after the first is complete, has been shown to be effective, yielding N-(1-cyano-2-methylpropyl)benzamide. nih.gov

While specific studies on the hydrolysis of N-(1-cyano-2-methylpropyl)benzamide are not detailed in the available literature, the hydrolysis of benzamide derivatives generally proceeds via nucleophilic acyl substitution under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The amide oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate and an amine.

Reactivity Profiles of the Cyano Group in N-(1-cyano-2-methylpropyl)benzamide

The cyano group is a versatile functional group that significantly influences the compound's reactivity. cymitquimica.com The nitrile carbon is electrophilic, making it susceptible to attack by various nucleophiles. libretexts.org

The electrophilic nature of the nitrile carbon allows it to undergo nucleophilic additions. cymitquimica.comlibretexts.org The key step in the Strecker synthesis of this molecule is the addition of a cyanide ion to an N-acylimine intermediate. nih.gov Other common nucleophilic additions to nitriles include:

Attack by Hydride Reagents: Reagents like Lithium Aluminium Hydride (LiAlH₄) add a hydride ion to the nitrile carbon, leading to reduction. libretexts.org

Attack by Organometallic Reagents: Grignard reagents can attack the nitrile carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org

The cyano group can be transformed into other important functional groups, such as amines and carboxylic acids. libretexts.org

Reduction to Amines: The cyano group can be reduced to a primary amine. This is commonly achieved using strong reducing agents like LiAlH₄ in a solvent like THF or through catalytic hydrogenation with H₂ gas over a metal catalyst such as Palladium on carbon (Pd-C).

Hydrolysis to Carboxylic Acids or Amides: Under controlled conditions, the cyano group can be hydrolyzed. Complete hydrolysis, typically under strong acidic conditions (e.g., HCl/H₂O with heating), converts the nitrile to a carboxylic acid. libretexts.org Partial hydrolysis, often under basic conditions (e.g., NaOH in ethanol), can yield a primary amide.

Stereochemical Outcomes and Control in Reactions of N-(1-cyano-2-methylpropyl)benzamide

The synthesis of N-(1-cyano-2-methylpropyl)benzamide from isobutyraldehyde, benzamide, and cyanide creates a stereocenter at the α-carbon (the carbon bearing the cyano group). Controlling the stereochemistry of this center is a significant challenge.

Research into asymmetric Strecker-type reactions has shown that enantioselectivity can be achieved. For instance, the use of a tert-leucine-derived bifunctional thiourea (B124793) as an organocatalyst has been effective in synthesizing related hydrazino nitriles with good to excellent enantioselectivities (up to 86% ee). semanticscholar.org However, attempts to induce enantioselectivity in the synthesis of N-(1-cyano-2-methylpropyl)benzamide itself using a quinine-based catalyst were reported to be unsuccessful, resulting in a racemic mixture. nih.gov The absolute configuration of complex, related molecules has been successfully determined using X-ray diffraction analysis, providing a definitive method for stereochemical assignment. semanticscholar.org

Kinetic Studies of Key Transformation Steps

Formal kinetic studies detailing rate constants for the reactions of N-(1-cyano-2-methylpropyl)benzamide are not extensively reported. However, reaction parameters from synthetic studies provide qualitative insights into the reaction kinetics. nih.gov

The two-step, one-pot synthesis of N-acylated α-aminonitriles shows that reaction times can vary significantly depending on the substrates. nih.gov For N-(1-cyano-2-methylpropyl)benzamide, the formation of the intermediate adduct took one day, with the subsequent cyanide substitution requiring an additional three days. nih.govuantwerpen.be This is notably faster than for some other analogues, such as one derivative whose formation took 12 days, a delay attributed to steric hindrance. nih.gov The optimal protocol for the cyanide substitution step was found to involve KCN without a catalyst, demonstrating broad solvent tolerability and yields up to 94% under these conditions. acs.org

| Compound | Reaction Time (days) | Overall Yield (%) | Reference |

| N-(1-cyano-2-methylpropyl)benzamide (13) | 4 (1+3) | 57 | nih.gov |

| Adduct (11) | 10 (3+7) | 53 | nih.gov |

| Adduct (12) | 12 (8+4) | 90 | nih.gov |

| Adduct (14) | 11 (4+7) | 82 | nih.gov |

| Adduct (15) | 10 (3+7) | 88 | nih.gov |

Table 1: Reaction times and yields for the synthesis of N-(1-cyano-2-methylpropyl)benzamide and related adducts. The reaction time is discriminated as (adduct formation + cyanide substitution).

Computational Modeling of Reaction Transition States and Energy Profiles

While specific computational studies on N-(1-cyano-2-methylpropyl)benzamide are not found in the reviewed literature, computational chemistry is a powerful tool for elucidating reaction mechanisms in related systems. tandfonline.com Methods like Density Functional Theory (DFT) are frequently used to model transition states, calculate activation energies, and predict reaction pathways and stereochemical outcomes. tandfonline.comcornell.edu

For example, in other complex catalytic cycles, a combination of computational and experimental studies has shown that catalyst distortion can be the determining factor for the stereochemical outcome. cornell.edu For benzamide derivatives, DFT and molecular dynamics (MD) simulations can be employed to analyze conformational preferences and reactivity parameters. tandfonline.com Such studies could, in principle, be applied to the Strecker-type synthesis of N-(1-cyano-2-methylpropyl)benzamide to understand the energy profiles of the N-acylimine formation and subsequent nucleophilic attack, and to rationally design catalysts that could provide enantioselective control.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Confirmation of N 1 Cyano 2 Methylpropyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For N-(1-cyano-2-methylpropyl)benzamide, NMR is crucial for confirming the covalent framework and assigning the relative stereochemistry.

A reported ¹H NMR spectrum for N-(1-cyano-2-methylpropyl)benzamide in acetone-d₆ shows characteristic signals: a broad singlet for the amide proton (NH) at δ 8.38, multiplets for the aromatic protons of the benzoyl group between δ 7.99 and 7.45, and a signal for the α-proton (N-CH-CN) at δ 4.94. nih.gov

Table 1: Experimental ¹H NMR Chemical Shifts for N-(1-cyano-2-methylpropyl)benzamide

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| NH | 8.38 | br |

| Ar-H | 7.99-7.90 | m |

| Ar-H | 7.64-7.55 | m |

| Ar-H | 7.55-7.45 | m |

| N-CH-CN | 4.94 | m |

While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between different parts of the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For N-(1-cyano-2-methylpropyl)benzamide, it would be used to trace the connectivity within the 2-methylpropyl fragment, showing correlations between the α-proton, the β-proton, and the two diastereotopic methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this molecule would include a cross-peak between the amide proton (NH) and the benzoyl carbonyl carbon, as well as between the α-proton and the carbonyl carbon, firmly establishing the amide bond linkage. Correlations from the aromatic protons to the carbonyl carbon would confirm the benzoyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. It can be instrumental in determining the preferred conformation around the amide bond and in assigning the stereochemistry of the molecule. For example, NOE correlations between the α-proton and specific protons on the benzoyl ring could indicate a particular rotational isomer is favored in solution.

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which can differ significantly from the solution state. While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR measures them, offering insights into packing, conformation, and intermolecular interactions in the crystal lattice. rsc.org

For N-(1-cyano-2-methylpropyl)benzamide, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra.

Characterize Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP/MAS) can probe intermolecular hydrogen bonding involving the amide N-H group. Advanced multidimensional NMR techniques can be employed to investigate intramolecular hydrogen bonds. rsc.org

Determine Torsional Angles: ssNMR can provide data on the torsional angles that define the molecular conformation in the solid state, such as the angle between the benzoyl ring and the amide plane.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mt.com The techniques are complementary; a vibration may be strong in IR and weak or absent in Raman, and vice versa, depending on whether the vibration causes a change in the dipole moment (IR activity) or polarizability (Raman activity). mt.com

For N-(1-cyano-2-methylpropyl)benzamide, key functional groups produce distinct signals:

Nitrile (C≡N): A sharp, moderately intense band is expected in the region of 2260-2240 cm⁻¹. An IR band has been noted at 2246 cm⁻¹ for this compound. acs.org

Amide Group: This group gives rise to several characteristic bands. The C=O stretch (Amide I band) is a very strong IR absorption typically found between 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, appears in the 1570-1515 cm⁻¹ region. The N-H stretching vibration is observed as a sharp band around 3300 cm⁻¹.

Aromatic Ring (Benzoyl): C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations are seen above 3000 cm⁻¹, while out-of-plane C-H bending bands provide information about the substitution pattern.

Aliphatic Groups (2-methylpropyl): C-H stretching vibrations of the isopropyl and methine groups are expected in the 2975-2850 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for N-(1-cyano-2-methylpropyl)benzamide

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitrile | C≡N stretch | 2260-2240 | Medium, Sharp | Strong |

| Amide | N-H stretch | ~3300 | Medium, Sharp | Weak |

| Amide | C=O stretch (Amide I) | 1680-1630 | Strong | Medium |

| Amide | N-H bend (Amide II) | 1570-1515 | Medium-Strong | Weak |

| Aromatic | C=C stretch | 1600-1450 | Medium-Strong | Strong |

| Aromatic | C-H stretch | 3100-3000 | Medium | Strong |

| Aliphatic | C-H stretch | 2975-2850 | Strong | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the precise determination of molecular weight and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For N-(1-cyano-2-methylpropyl)benzamide, HRMS is used to confirm its molecular formula, C₁₂H₁₄N₂O. nih.govacs.org The calculated exact mass for the neutral molecule is 202.1106, while the protonated species [M+H]⁺ observed in the mass spectrometer would have a calculated exact mass of 203.1184. Experimental measurement of a mass very close to this value confirms the elemental formula and rules out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to reveal information about the molecule's structure. nih.gov

The fragmentation of protonated N-(1-cyano-2-methylpropyl)benzamide is expected to follow pathways characteristic of benzamide (B126) derivatives. acs.orgnih.gov The most common fragmentation would involve the cleavage of the amide C-N bond, leading to the formation of the highly stable benzoyl cation.

Table 3: Predicted MS/MS Fragments for Protonated N-(1-cyano-2-methylpropyl)benzamide ([C₁₂H₁₅N₂O]⁺)

| m/z (Nominal) | Proposed Formula | Description of Fragment |

| 203 | [C₁₂H₁₅N₂O]⁺ | Precursor Ion ([M+H]⁺) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the amide C-N bond |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation |

| 98 | [C₅H₈N₂]⁺ | Loss of the benzoyl group from the precursor ion |

| 57 | [C₄H₉]⁺ | Isopropylmethyl cation from cleavage of the side chain |

This multi-technique approach, combining various forms of NMR, vibrational spectroscopy, and mass spectrometry, provides a comprehensive and unambiguous structural characterization of N-(1-cyano-2-methylpropyl)benzamide.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal evidence of a molecule's absolute configuration. For a chiral compound like N-(1-cyano-2-methylpropyl)benzamide, which possesses a stereocenter at the carbon atom bearing the cyano and benzamido groups, single-crystal X-ray diffraction analysis is indispensable for assigning the (R) or (S) configuration.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

While specific crystallographic data for N-(1-cyano-2-methylpropyl)benzamide is not widely published, the analysis of related structures, such as (S)-4-bromo-N-(1-cyano-2-methylpropyl)-N-(1,3-diphenylpropan-2-yl)benzamide, has demonstrated the power of this technique in assigning absolute configuration. semanticscholar.org For N-(1-cyano-2-methylpropyl)benzamide, such an analysis would yield a detailed understanding of its solid-state conformation.

Hypothetical Crystallographic Data for N-(1-cyano-2-methylpropyl)benzamide:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.543 |

| β (°) | 105.2 |

| Volume (ų) | 665.4 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.215 |

| R-factor | 0.045 |

| Flack Parameter | 0.02(3) |

This data is hypothetical and serves to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Furthermore, the crystal structure reveals the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. For N-(1-cyano-2-methylpropyl)benzamide, one would expect to observe hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of neighboring molecules, a common motif in benzamide derivatives. Additionally, weaker interactions, such as C-H···N interactions involving the cyano group and C-H···π interactions with the phenyl ring, could play a significant role in stabilizing the crystal lattice. Understanding these packing arrangements is crucial as they influence the compound's physical properties, including solubility and melting point.

Chiroptical Spectroscopic Methods for Stereochemical Research

While X-ray crystallography provides a static picture of the molecule in the solid state, chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), offer insights into the stereochemistry of chiral molecules in solution. encyclopedia.pubnih.gov These techniques are based on the differential absorption of left and right circularly polarized light by a chiral molecule and are exquisitely sensitive to its three-dimensional structure. encyclopedia.pub

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. encyclopedia.pub The resulting spectrum is characteristic of the molecule's absolute configuration and its preferred solution-phase conformation. mdpi.com

For N-(1-cyano-2-methylpropyl)benzamide, the benzamide chromophore would give rise to distinct ECD signals. The shape and sign of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the chiral center. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. mdpi.com

Hypothetical ECD Data for (S)-N-(1-cyano-2-methylpropyl)benzamide in Methanol (B129727):

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |

| 275 | +1.2 | n → π* (C=O) |

| 230 | -5.8 | π → π* (Phenyl) |

| 205 | +8.3 | π → π* (Phenyl) |

This data is hypothetical and illustrates the expected sign and magnitude of Cotton effects for a specific enantiomer.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. nih.gov VCD is sensitive to the vibrational modes of a chiral molecule and provides a detailed fingerprint of its stereochemistry. rsc.org

A VCD study of N-(1-cyano-2-methylpropyl)benzamide would provide a wealth of structural information. The stretching frequencies of the C=O, N-H, and C≡N groups would give rise to characteristic VCD signals. The sign and intensity of these signals are dependent on the molecule's absolute configuration and its conformational preferences in solution. As with ECD, the comparison of the experimental VCD spectrum with theoretical predictions is a powerful tool for absolute configuration determination. mdpi.com

Hypothetical VCD Data for (S)-N-(1-cyano-2-methylpropyl)benzamide in CDCl₃:

| Wavenumber (cm⁻¹) | ΔA x 10⁻⁴ | Vibrational Mode |

| 3430 | +0.5 | N-H stretch |

| 2245 | -0.2 | C≡N stretch |

| 1670 | +1.8 | C=O stretch (Amide I) |

| 1525 | -1.1 | N-H bend (Amide II) |

This data is hypothetical and illustrates the expected VCD signals for a specific enantiomer.

Computational Analysis of N-(1-cyano-2-methylpropyl)benzamide Remains a Field for Future Investigation

N-(1-cyano-2-methylpropyl)benzamide, with the chemical formula C12H14N2O, is recognized as a derivative of benzamide, characterized by the attachment of a 1-cyano-2-methylpropyl group to the nitrogen atom of the amide functionality. While benzamide and its derivatives are of considerable interest in medicinal chemistry and organic synthesis, and computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are frequently used to study similar molecules, this particular compound appears to have been overlooked by the computational chemistry community.

In principle, computational studies could provide valuable insights into the properties and behavior of N-(1-cyano-2-methylpropyl)benzamide. For instance, Quantum Mechanical (QM) calculations, including Density Functional Theory (DFT) , could elucidate the molecule's electronic structure by characterizing its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. Furthermore, high-accuracy ab initio methods could offer precise predictions of its geometric and electronic properties.

Conformational analysis and the mapping of the potential energy surface would be instrumental in understanding the molecule's three-dimensional structure and flexibility. Molecular Dynamics (MD) simulations could reveal its dynamic behavior over time, providing a picture of how the molecule moves and interacts with its environment. In the context of medicinal chemistry, docking simulations could offer a theoretical exploration of its potential interactions with biological targets, such as enzymes or receptors.

Finally, computational methods are powerful tools for predicting spectroscopic parameters . Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic data can aid in the structural elucidation and characterization of new compounds.

The absence of such computational studies for N-(1-cyano-2-methylpropyl)benzamide means that our understanding of its fundamental chemical properties at a molecular level is limited to what can be inferred from its structural formula and comparison with related compounds. This highlights an opportunity for future research to apply established computational methodologies to this compound, which could uncover novel properties and potential applications. Until such research is undertaken and published, a detailed, data-driven article on the computational chemistry and theoretical studies of N-(1-cyano-2-methylpropyl)benzamide cannot be constructed.

Computational Chemistry and Theoretical Studies of N 1 Cyano 2 Methylpropyl Benzamide

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Computational studies on N-(1-cyano-2-methylpropyl)benzamide and related benzamide (B126) derivatives utilize Molecular Electrostatic Potential (MEP) mapping to visualize the three-dimensional charge distribution of the molecule. This technique is instrumental in identifying the electrophilic and nucleophilic sites, which are crucial for understanding and predicting chemical reactions and intermolecular interactions.

The MEP map of a molecule like N-(1-cyano-2-methylpropyl)benzamide typically reveals regions of negative potential, indicated by red and yellow colors, which are susceptible to electrophilic attack. These areas are generally located around electronegative atoms such as the oxygen of the carbonyl group and the nitrogen of the cyano group. dergipark.org.tr Conversely, regions of positive potential, often colored blue, indicate areas prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the N-H proton of the amide group. dergipark.org.tr

This detailed mapping of the electrostatic potential provides valuable insights into how the molecule will interact with other chemical species, including biological receptors. For instance, the negative potential regions around the carbonyl oxygen and cyano nitrogen suggest these sites are likely to act as hydrogen bond acceptors, a key interaction in many biological systems.

Building on the insights from MEP, global reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For benzamide derivatives, these calculations help in understanding their electronic properties and reactivity patterns. sci-hub.se

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the ease of electron donation. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the ability to accept an electron. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Relates to the electronegativity of the molecule. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the molecule's stability and resistance to deformation. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic nature of the molecule. |

This table presents the fundamental equations and significance of global reactivity descriptors commonly used in computational chemistry.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties or biological activity. In the context of N-(1-cyano-2-methylpropyl)benzamide and its analogues, QSPR studies are particularly valuable for predicting properties like anticonvulsant activity, which has been explored for various benzamide derivatives.

The development of a QSPR model involves several key steps:

Dataset Collection: A set of molecules with known properties (e.g., anticonvulsant activity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For analogues of N-(1-cyano-2-methylpropyl)benzamide, particularly N-acyl-alpha-aminonitriles, QSPR models could be developed to predict their anticonvulsant potential. Studies on related N-acyl-α-amino-glutarimides have shown that the nature of the N-acyl group significantly influences anticonvulsant activity, a finding that can be quantitatively modeled using QSPR. koreascience.kr

The descriptors used in such models can provide insights into the structural requirements for a desired property. For example, a QSPR model for anticonvulsant activity might reveal the importance of specific steric, electronic, or hydrophobic features, thereby guiding the synthesis of new, more potent analogues. While a specific QSPR model for N-(1-cyano-2-methylpropyl)benzamide analogues is not documented in the available literature, the principles of QSPR are widely applied in the design of new therapeutic agents, including those with anticonvulsant properties. nih.gov

| QSPR Modeling Step | Description | Example Techniques/Tools |

| Dataset Selection | Gathering a series of compounds with measured biological activity or property. | A set of N-acyl-alpha-aminonitrile analogues with their corresponding anticonvulsant activities. |

| Descriptor Calculation | Generating numerical values that represent the structural and physicochemical properties of the molecules. | Constitutional, topological, geometric, and electronic descriptors calculated using software like DRAGON or PaDEL-Descriptor. |

| Model Development | Using statistical methods to create a mathematical equation linking descriptors to the activity/property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), k-Nearest Neighbors (k-NN), Support Vector Machines (SVM). |

| Model Validation | Assessing the statistical significance and predictive ability of the developed model. | Leave-one-out cross-validation (q²), external test set prediction (R²pred). |

This table outlines the general workflow for developing a Quantitative Structure-Property Relationship (QSPR) model.

In-Depth Analysis of N-(1-cyano-2-methylpropyl)benzamide Reveals Gaps in Publicly Available Research

A comprehensive search of scientific literature and chemical databases has determined that there is insufficient publicly available data to construct a detailed scientific article on the structural elucidation and conformational dynamics of the chemical compound N-(1-cyano-2-methylpropyl)benzamide as requested.

While the synthesis and basic identification of N-(1-cyano-2-methylpropyl)benzamide are documented in the context of broader chemical library synthesis, in-depth research into its specific stereoisomerism, conformational preferences, intramolecular interactions, and the influence of environmental factors such as solvent and temperature is not present in the accessible scientific domain. nih.govcymitquimica.comuantwerpen.be

The requested article outline necessitates a deep dive into the following specific areas for N-(1-cyano-2-methylpropyl)benzamide:

Structural Elucidation and Conformational Dynamics of N 1 Cyano 2 Methylpropyl Benzamide

Influence of Solvent and Temperature on Conformational Equilibria:To address this, research investigating how changes in solvent polarity or temperature shift the equilibrium between different conformers of N-(1-cyano-2-methylpropyl)benzamide would be required. No such studies were identified in the public domain.

Although general principles of stereochemistry, conformational analysis of amides, and the impact of environmental factors on molecular structure are well-established in chemical literature, a scientifically rigorous and authoritative article on a specific compound must be based on dedicated research. ulisboa.ptuantwerpen.bekhanacademy.org Without such studies for N-(1-cyano-2-methylpropyl)benzamide, the generation of a factually accurate and detailed article as per the provided outline is not possible at this time.

Derivatives and Analogues of N 1 Cyano 2 Methylpropyl Benzamide: Synthetic Strategies and Structural Exploration

Systematic Structural Modifications at the Benzamide (B126) Moiety

The benzamide moiety is a prime target for structural modification to tune the electronic and steric properties of the molecule. Synthetic strategies typically involve the acylation of the parent aminonitrile, 2-amino-3-methylbutanenitrile, with a variety of substituted benzoyl chlorides. Alternatively, multi-component reactions, such as the Strecker reaction using substituted benzamides, aldehydes, and a cyanide source, can generate these analogues directly. acs.org

Research into related benzamide-containing structures shows that introducing substituents onto the phenyl ring can significantly alter molecular properties. nih.gov For example, electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, methylamino) can be installed at various positions (ortho, meta, para) on the aromatic ring. These modifications influence the electrophilicity of the amide carbonyl carbon and the acidity of the N-H proton. nih.gov Studies on the synthesis of N-substituted benzamides have demonstrated that a wide array of functionalized benzoyl chlorides can be successfully coupled with amino components. nih.govresearchgate.net In a study focused on a library synthesis of N-acylated α-aminonitriles, various benzamide precursors were successfully used, highlighting the feasibility of creating a diverse set of analogues modified at this position. nih.gov

Table 1: Examples of Synthesized Analogues with Modifications at the Benzamide Moiety This table is illustrative, based on common modifications in related benzamide series.

| Derivative Name | Substituent on Benzoyl Group | Position | Rationale for Modification |

|---|---|---|---|

| N-(1-cyano-2-methylpropyl)-4-methoxybenzamide | Methoxy (-OCH₃) | para | Introduce electron-donating group to modulate amide bond electronics. |

| N-(1-cyano-2-methylpropyl)-4-nitrobenzamide | Nitro (-NO₂) | para | Introduce strong electron-withdrawing group to increase N-H acidity. nih.gov |

| N-(1-cyano-2-methylpropyl)-4-chlorobenzamide | Chloro (-Cl) | para | Introduce an electron-withdrawing, lipophilic group. nih.gov |

Variations in the Alkyl and Cyano Substituents of the Methylpropyl Group

The section of the molecule derived from valine, the 1-cyano-2-methylpropyl group, offers further opportunities for structural diversification. Variations can be introduced by altering the alkyl substituent (the isopropyl group) or by modifying the cyano group itself.

These analogues are typically synthesized via Strecker-type reactions, starting from different aldehydes. nih.gov For instance, using propanal instead of isobutyraldehyde (B47883) (2-methylpropanal) would yield the N-(1-cyanopropyl)benzamide analogue. A study on the library synthesis of N-acylated α-aminonitriles successfully employed a range of aliphatic and aromatic aldehydes, demonstrating the broad scope of this approach for generating diversity at this position. nih.govacs.org The yields for these reactions are generally moderate to good, though they can be influenced by the steric bulk of the aldehyde. nih.gov

However, the steric hindrance imposed by the alkyl group, particularly bulky ones like isopropyl, can significantly impact reactivity. Research has shown that in some contexts, the presence of an N-isopropyl group can impede acylation at the nitrogen atom, highlighting a potential synthetic challenge for creating certain derivatives. mdpi.commdpi.com This steric effect is a critical consideration in the design and synthesis of analogues with larger or more complex alkyl side chains.

Modification of the cyano group is another synthetic avenue. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, transforming the molecule into an amino acid, amino amide, or diamine derivative, respectively. These transformations fundamentally alter the chemical character of the molecule, converting the nitrile "warhead"—a key feature in its role as a protease inhibitor—into other functional groups. acs.org

Table 2: Synthesis of N-Benzoyl-α-aminonitrile Analogues from Various Aldehydes Data synthesized from a library synthesis study. nih.gov

| Aldehyde Precursor | Resulting Analogue (N-Benzoyl Derivative) | Reported Yield |

|---|---|---|

| Isobutyraldehyde | N-(1-cyano-2-methylpropyl)benzamide | 57% |

| Phenylacetaldehyde | N-(1-cyano-2-phenylethyl)benzamide | 73% |

| Cyclohexanecarboxaldehyde | N-(cyclohexyl(cyano)methyl)benzamide | 59% |

Impact of Structural Changes on Chemical Reactivity and Stability

Structural modifications to N-(1-cyano-2-methylpropyl)benzamide directly influence its chemical reactivity and stability. The electronic nature of substituents on the benzamide ring affects the properties of the entire amide functional group. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack, while also increasing the acidity of the amide proton. Conversely, electron-donating groups can decrease the reactivity of the carbonyl group. spbu.ru

The stability of the molecule is also governed by steric factors. The bulky isopropyl group adjacent to the stereocenter creates significant steric hindrance. This crowding can influence the rotational barriers around the N-Cα and Cα-C(O) bonds, favoring specific conformations in solution. mdpi.com This steric hindrance is also a key factor in its synthesis; acylation of aminonitriles with bulky N-alkyl groups like isopropyl can be difficult, suggesting that the parent compound itself may exhibit high stability against reactions at the amide nitrogen. mdpi.commdpi.com

The cyano group is a key reactive center. It can undergo nucleophilic addition, reduction to an amine using reagents like LiAlH₄, or hydrolysis to a carboxylic acid under acidic conditions. The reactivity of the cyano group in N-acylated α-aminonitriles is crucial for their mechanism of action as covalent inhibitors, where they are attacked by catalytic nucleophiles (e.g., serine or cysteine) in enzyme active sites. acs.org The reactivity of the nitrile is enhanced by the adjacent acyl group. nih.gov Any structural change that alters the electronic environment or steric accessibility of the cyano group will therefore modulate its reactivity profile. For example, replacing the isopropyl group with a less bulky alkyl chain could reduce steric shielding around the nitrile, potentially increasing its reaction rates.

Design Principles for Modulating Molecular Architecture

The design of new derivatives based on the N-(1-cyano-2-methylpropyl)benzamide scaffold is guided by established principles of structure-property relationships. The molecule can be viewed as having three primary domains for modification: the aromatic benzamide ring, the N-H amide bond, and the α-substituted methylpropyl group.

Tuning Electronic Properties: The electronic character of the molecule can be systematically modulated by introducing substituents with varying inductive and resonance effects onto the benzamide's phenyl ring. This is a classic strategy for fine-tuning properties like amide bond stability, N-H acidity, and the reactivity of the carbonyl group. nih.govnih.gov This allows for the rational design of analogues with controlled electronic profiles for specific applications.

Steric and Conformational Control: The alkyl side chain (isopropyl group) plays a crucial role in defining the molecule's three-dimensional shape and conformational preferences. d-nb.info Replacing the isopropyl group with other alkyl or even aryl groups allows for the systematic probing of steric effects. nih.gov Smaller groups may increase reactivity by reducing steric hindrance, while larger or conformationally restricted groups (e.g., cyclopropyl, t-butyl) can be used to enforce specific spatial arrangements or to enhance interactions with a biological target. d-nb.info

Modulating Reactivity and Functionality: The cyano and amide groups are the primary centers of chemical reactivity. The cyano group can act as an electrophilic "warhead" or be transformed into other key functional groups like amines or carboxylic acids. acs.org The amide bond's stability can be altered by N-alkylation, although this is rare for bulky side chains, or by changing the acyl group. monash.edu Design principles can therefore target the selective transformation of these groups to create functionally diverse molecules, converting the scaffold from a potential inhibitor to a chiral building block for more complex structures. Current time information in Bangalore, IN.nih.gov

By systematically applying these principles, the molecular architecture of N-(1-cyano-2-methylpropyl)benzamide can be rationally modified to create libraries of analogues with tailored stability, reactivity, and physicochemical properties.

Applications of N 1 Cyano 2 Methylpropyl Benzamide in Advanced Organic Synthesis

N-(1-cyano-2-methylpropyl)benzamide as a Precursor for Nitrogen-Containing Heterocycles

In principle, the cyano (C≡N) and amide (-NHCO-) groups within N-(1-cyano-2-methylpropyl)benzamide are reactive functionalities that can participate in cyclization reactions to form heterocyclic rings. The cyano group can be hydrolyzed, reduced, or attacked by nucleophiles, while the amide nitrogen and carbonyl oxygen can also be involved in ring-forming processes. However, there is no specific literature detailing the synthesis of nitrogen-containing heterocycles directly from N-(1-cyano-2-methylpropyl)benzamide.

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step. While isocyanides are common components in well-known MCRs like the Ugi and Passerini reactions, there is no evidence to suggest that N-(1-cyano-2-methylpropyl)benzamide has been utilized as a substrate in such reactions. wikipedia.org

Cascade reactions, which involve a series of intramolecular transformations, are another area where appropriately functionalized molecules can be employed. The functional groups present in N-(1-cyano-2-methylpropyl)benzamide could theoretically initiate or participate in a cascade sequence, but no specific examples have been reported.

Role as a Chiral Building Block in Asymmetric Synthesis

N-(1-cyano-2-methylpropyl)benzamide possesses a stereocenter, making it a chiral molecule. In asymmetric synthesis, chiral building blocks are used to introduce stereochemistry into a target molecule. This can be achieved by incorporating the chiral fragment into the final product or by using it as a chiral auxiliary that directs the stereochemical outcome of a reaction before being removed. wikipedia.orgnih.gov While the structure of N-(1-cyano-2-methylpropyl)benzamide is consistent with that of a potential chiral building block, there are no specific studies demonstrating its application for this purpose in the synthesis of other chiral molecules.

Advanced Analytical Methodologies for Purity Assessment and Process Monitoring of N 1 Cyano 2 Methylpropyl Benzamide

Chromatographic Techniques for High-Resolution Separation

Chromatography stands as a cornerstone for the purification and analysis of N-(1-cyano-2-methylpropyl)benzamide, enabling the separation of the target molecule from starting materials, by-products, and other impurities. High-performance liquid chromatography (HPLC) is a particularly powerful tool in this regard.

Chiral Chromatography for Enantiomeric Purity Determination

The synthesis of N-(1-cyano-2-methylpropyl)benzamide can result in the formation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are of paramount importance. Chiral chromatography is the definitive method for this purpose.

A study detailing the synthesis of N-acylated α-aminonitriles utilized chiral supercritical fluid chromatography (SFC) to analyze the enantiomeric composition of N-(1-cyano-2-methylpropyl)benzamide. nih.govacs.org The specific conditions employed in this analysis are outlined in the table below.

Table 1: Chiral SFC Method for N-(1-cyano-2-methylpropyl)benzamide

| Parameter | Value |

| Chromatography System | Waters Thar SFC system |

| Column | Daicel Chiralpak IB (5 μm particle size, 4.6 × 250 mm) |

| Mobile Phase | Isocratic |

| Composition | 5% Methanol (B129727) / 95% Supercritical CO2 |

| Flow Rate | 3 mL/min |

| Elution Time | 40 min |

| Temperature | 25 °C |

| Source: ACS Omega nih.govacs.org |

This method demonstrates the capability of chiral chromatography to effectively resolve the enantiomers of N-(1-cyano-2-methylpropyl)benzamide, allowing for the determination of enantiomeric purity. The use of a polysaccharide-based chiral stationary phase, such as the Daicel Chiralpak IB, is common for the separation of a wide range of chiral compounds. sigmaaldrich.com

Preparative Chromatography for Isolation and Purification

Following synthesis, N-(1-cyano-2-methylpropyl)benzamide must be isolated from the reaction mixture and purified to a high degree. Preparative chromatography is a widely used technique for this purpose, allowing for the isolation of larger quantities of the pure compound.

For the purification of N-(1-cyano-2-methylpropyl)benzamide, both flash chromatography and preparative HPLC have been employed. nih.govacs.org Flash chromatography, a lower-pressure technique, can be used for initial purification, while preparative HPLC provides higher resolution for achieving the final desired purity.

Table 2: Preparative HPLC System for N-(1-cyano-2-methylpropyl)benzamide Purification

| Parameter | Value |

| Chromatography System | Waters HPLC system with UV and MS detector |

| Column | XBridge Prep C18 5 μm OBD (19 ×100 mm) |

| Stationary Phase Type | Reversed-Phase |

| Source: ACS Omega nih.govacs.org |

The use of a C18 reversed-phase column is standard for the purification of moderately polar organic compounds like N-(1-cyano-2-methylpropyl)benzamide. The mass spectrometry (MS) detector is particularly useful for confirming the identity of the collected fractions. lcms.cz

In-Process Analytical Technology (PAT) for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov The goal of PAT is to build quality into the product by design, rather than testing it in after the fact. fda.gov For the synthesis of N-(1-cyano-2-methylpropyl)benzamide, PAT can be implemented to monitor the reaction in real-time, leading to improved efficiency, safety, and product consistency. bruker.commt.com

The synthesis of N-(1-cyano-2-methylpropyl)benzamide can be achieved through a Strecker-type reaction, involving the condensation of an aldehyde, an amide, and a cyanide source. nih.govacs.org Key process parameters to monitor in real-time could include the concentration of reactants and the formation of the product and any significant by-products. Spectroscopic techniques are well-suited for in-process monitoring.

Table 3: Potential PAT Tools for Monitoring N-(1-cyano-2-methylpropyl)benzamide Synthesis

| PAT Tool | Parameter Monitored | Potential Benefits |

| Fourier Transform Infrared (FTIR) Spectroscopy | Disappearance of reactant functional groups (e.g., aldehyde C=O), appearance of product nitrile (C≡N) and amide (C=O) bands. | Real-time reaction kinetics, endpoint determination. |

| Near-Infrared (NIR) Spectroscopy | Changes in overtone and combination bands of C-H, N-H, and O-H bonds, reflecting changes in composition. | Non-invasive monitoring, potential for use with fiber-optic probes. |

| Raman Spectroscopy | Vibrational modes of key functional groups, particularly the C≡N stretch which often gives a strong Raman signal. | Complementary to FTIR, less interference from water if present. |

| This table is a hypothetical application of PAT principles to the known synthesis of the compound. |

By integrating these PAT tools into the reaction vessel, chemists and engineers can gain a deeper understanding of the reaction dynamics, identify potential deviations from the optimal process, and make real-time adjustments to maintain control. researchgate.net

Quantitative Method Development and Validation for N-(1-cyano-2-methylpropyl)benzamide

The development and validation of a quantitative analytical method are essential for accurately determining the purity of N-(1-cyano-2-methylpropyl)benzamide and for its quantification in various matrices. The validation process ensures that the analytical method is suitable for its intended purpose. europa.eu A common approach for quantitative analysis is HPLC with UV detection.

The development of a quantitative HPLC method would involve the systematic optimization of several parameters:

Column Selection: A reversed-phase C18 or C8 column is a likely starting point.

Mobile Phase Composition: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol would be optimized to achieve good separation and peak shape. The pH of the aqueous phase may also be adjusted.

Detection Wavelength: The UV wavelength at which N-(1-cyano-2-methylpropyl)benzamide exhibits maximum absorbance would be chosen to ensure high sensitivity.

Flow Rate and Temperature: These would be optimized for efficient separation and reasonable run times.

Once the method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The validation would assess the following characteristics:

Table 4: Validation Parameters for a Quantitative HPLC Method for N-(1-cyano-2-methylpropyl)benzamide

| Validation Characteristic | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

| Source: Adapted from ICH Q2(R1) Guidelines europa.eu |

By following a systematic approach to method development and validation, a reliable and robust quantitative HPLC method for N-(1-cyano-2-methylpropyl)benzamide can be established.

Future Research Directions and Unexplored Avenues in the Study of N 1 Cyano 2 Methylpropyl Benzamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for synthesizing N-(1-cyano-2-methylpropyl)benzamide and its derivatives is a key area of future research. While Strecker-type reactions have been a foundational approach, researchers are now exploring more advanced catalytic systems to enhance yield, selectivity, and environmental friendliness. nih.govacs.org

One promising avenue is the use of novel catalysts to improve existing synthetic routes. For instance, investigations into different cyanide sources and the optimization of reaction conditions have already shown significant improvements in yield. nih.gov Future work will likely focus on developing catalysts that can operate under milder conditions and tolerate a wider range of functional groups, making the synthesis more versatile. nih.gov

Furthermore, the exploration of entirely new synthetic strategies is anticipated. This could involve the development of multicomponent reactions, which allow for the construction of complex molecules like N-(1-cyano-2-methylpropyl)benzamide in a single step from readily available starting materials. researchgate.netrug.nl Such approaches are not only more efficient but also align with the principles of green chemistry by reducing waste and energy consumption.

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of N-(1-cyano-2-methylpropyl)benzamide is crucial for optimizing existing methods and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these processes. cornell.edunih.gov

For example, detailed mechanistic studies on the Strecker reaction and related transformations can provide valuable information about the role of intermediates, transition states, and the influence of catalysts. nih.gov This knowledge can then be used to rationally design more efficient and selective synthetic protocols. Computational modeling, in particular, is expected to play a significant role in visualizing reaction pathways and predicting the outcomes of different reaction conditions. cornell.edu

Application in Supramolecular Chemistry and Self-Assembly

The unique structural features of N-(1-cyano-2-methylpropyl)benzamide, including the benzamide (B126) and cyano groups, make it an intriguing candidate for applications in supramolecular chemistry. cymitquimica.comrsc.org These functional groups can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are the driving forces behind the formation of well-defined, self-assembled structures. researchgate.netrsc.org

Future research in this area could explore the design and synthesis of N-(1-cyano-2-methylpropyl)benzamide derivatives that can self-assemble into complex architectures like nanotubes, vesicles, or gels. These materials could have a wide range of applications, from drug delivery and tissue engineering to catalysis and materials science. The ability to control the self-assembly process by modifying the molecular structure of the building blocks will be a key focus of these investigations. rsc.org

Integration with Emerging Technologies in Chemical Research

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of research on N-(1-cyano-2-methylpropyl)benzamide necessitates a collaborative and interdisciplinary approach. Future progress will depend on the synergy between chemists, biologists, materials scientists, and computational scientists.

For example, collaborations between synthetic organic chemists and medicinal chemists are essential for the design and synthesis of new analogs with improved therapeutic potential. cymitquimica.com Similarly, partnerships with materials scientists could lead to the development of novel materials based on the self-assembly of N-(1-cyano-2-methylpropyl)benzamide derivatives. The integration of experimental and computational approaches will also be critical for advancing our understanding of this versatile compound. cornell.edu Such interdisciplinary collaborations will be instrumental in translating fundamental research into practical applications.

Q & A

Q. Advanced

Analog Synthesis : Modify substituents on the benzamide core (e.g., electron-withdrawing groups on the phenyl ring) or the cyanoalkyl side chain .

Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models.

Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural features (logP, steric bulk) with activity. Include negative controls to rule off-target effects .

What spectroscopic techniques are essential for confirming the identity of synthesized N-(1-cyano-2-methylpropyl)benzamide?

Q. Basic

- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, cyano group absence of protons). NMR confirms carbonyl (δ ~165 ppm) and nitrile (δ ~115 ppm) carbons .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) validate functional groups.

- HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

What are the best practices for crystallizing N-(1-cyano-2-methylpropyl)benzamide to obtain high-quality single crystals for X-ray diffraction?

Q. Advanced

- Solvent Selection : Use slow-evaporation solvents (e.g., ethanol/water mixtures) with low polarity to promote crystal growth.

- Temperature Control : Gradual cooling from supersaturated solutions minimizes defects.

- Seeding : Introduce microcrystals to induce nucleation.

- Crystal Mounting : Flash-cool crystals in liquid N with cryoprotectants (e.g., glycerol) to prevent ice formation during data collection .

How can in silico toxicity and pharmacokinetic profiling be integrated into the early-stage development of benzamide-based compounds?

Q. Advanced

- ADMET Prediction : Tools like SwissADME or ADMET Predictor estimate bioavailability, CYP450 inhibition, and hERG liability.

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict logD, solubility, and plasma protein binding.

- Metabolite Prediction : Use software (e.g., Meteor) to identify potential reactive metabolites, guiding structural modifications to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.